molecular formula C7H5F3OS B3110909 2-Methyl-5-trifluoroacetylthiophene CAS No. 18087-61-1

2-Methyl-5-trifluoroacetylthiophene

Cat. No. B3110909
CAS RN: 18087-61-1
M. Wt: 194.18 g/mol
InChI Key: QJVZFJXCNHKJBW-UHFFFAOYSA-N
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Description

2-Methyl-5-trifluoroacetylthiophene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the thiophene family and has a molecular formula of C8H5F3OS.

Scientific Research Applications

1. Thermochemical Properties and Molecular Structures

2-Methyl-5-trifluoroacetylthiophene and related thiophene-based compounds have significant applications in drug design, biodiagnostics, and the development of electronic and optoelectronic devices, including conductive polymers. The study by (Roux et al., 2007) provides a detailed experimental and computational thermochemical analysis of thiophene-based compounds, highlighting their molecular and electronic structures, which are critical for their diverse applications.

2. Development of Class II Histone Deacetylase Inhibitors

Trifluoroacetylthiophene derivatives have been identified as potent and selective class II HDAC inhibitors, important in cancer therapy. (Muraglia et al., 2008) and (Scarpelli et al., 2008) discuss the development and metabolic stability of these compounds, emphasizing their role in advancing cancer treatment options.

3. Synthesis of Novel Anticancer Agents

Recent advancements include the synthesis of novel compounds featuring the thiophene-2-carbonyl and trifluoromethyl groups with significant anticancer activity. The work by (Ali et al., 2021) demonstrates an effective, green one-pot synthesis method for these compounds, highlighting their potential as innovative anticancer agents.

4. Perfluoroalkyl-Substituted Thiophenes and Pyrroles Synthesis

This compound is also instrumental in synthesizing perfluoroalkyl-substituted thiophenes and pyrroles. (Gladow & Reissig, 2014) describe a method for producing these derivatives, which are precursors to a range of intriguing trifluoromethyl-substituted products, including thienothiophenes and thienopyrroles.

5. Photochromic Properties in Optical Applications

The photochromic reactions of thiophene derivatives, such as 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, are significant for optical applications. (Irie et al., 2000) explore this aspect, demonstrating the potential of these compounds in developing advanced materials for light-responsive technologies.

properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZFJXCNHKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246985
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18087-61-1
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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